molecular formula C10H9N5O3S B12925986 N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide CAS No. 122252-37-3

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide

Cat. No.: B12925986
CAS No.: 122252-37-3
M. Wt: 279.28 g/mol
InChI Key: VYNVBYXEUNPOFO-UHFFFAOYSA-N
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Description

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted by a triazinylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide. One common method is the nucleophilic substitution reaction where the chloride ion of a triazine derivative is replaced with benzenesulfonamide in the presence of a base such as sodium carbonate . The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The process involves the use of a multimode reactor, which allows for efficient heating and mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted triazine derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is unique due to its dual functionality as both a triazine and a sulfonamide. This allows it to interact with a wide range of biological targets, making it versatile for various applications in research and industry.

Properties

CAS No.

122252-37-3

Molecular Formula

C10H9N5O3S

Molecular Weight

279.28 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C10H9N5O3S/c16-10(14-9-12-6-11-7-13-9)15-19(17,18)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14,15,16)

InChI Key

VYNVBYXEUNPOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=NC=N2

Origin of Product

United States

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